Ochratoxin B

Overview

Description

Ochratoxin B is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. It is a non-chlorinated analog of Ochratoxin A and is less prevalent but still significant due to its toxic properties. Ochratoxins are known to contaminate various agricultural products, including cereals, coffee, dried fruits, and wine, posing a risk to human and animal health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ochratoxin B can be synthesized through the cultivation of Aspergillus ochraceus on a suitable substrate, such as moist shredded wheat. The mycotoxin is then extracted using hot chloroform. The chloroform solution is mixed with hexane to precipitate the ochratoxins, which are filtered off and redissolved in fresh chloroform. Further purification involves extraction from the chloroform solution with aqueous bicarbonate and subsequent acidification .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus ochraceus or other ochratoxin-producing fungi. The process includes optimizing growth conditions such as temperature, pH, and nutrient availability to maximize ochratoxin yield. The extraction and purification processes are similar to those used in laboratory synthesis but scaled up for industrial applications .

Chemical Reactions Analysis

Binding to Human Serum Albumin (HSA)

OTB can bind to human serum albumin (HSA), a protein found in blood plasma . Studies show that OTB and ochratoxin C (OTC) bind tightly to HSA . The binding of OTB to HSA results in partial decomposition of their hydration shell .

-

The fluorescence of OTB increased with the elevation of HSA concentration, suggesting the formation of ochratoxin-albumin complexes .

-

The stability of OTC-HSA is higher compared to the OTB-HSA complex, but OTB still has a high binding affinity toward HSA .

-

The absence of a chlorine substituent in OTB decreases the stability of ochratoxin-HSA complexes .

Degradation

Lipases can degrade OTB into non-hazardous products . Aspergillus niger lipase (ANL) and Porcine Pancreas Lipase (PPL) can hydrolyze OTB . ANL completely degraded OTB in 10 hours . PPL completely degraded OTB in 9 hours .

Hydroxylation

Hydroxylation of the isocoumarin ring can degrade OTB to ochratoxin hydroquinone (OTHQ) .

Comparison of Ochratoxins

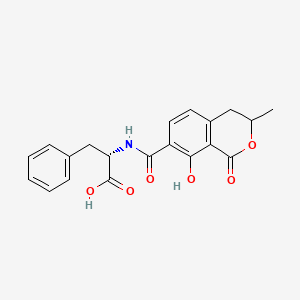

The table below shows the structural differences between Ochratoxin A, this compound and Ochratoxin α :

| Toxin | Abbreviation | Phenylalanyl | R1 | R2 | R3 | R4 |

|---|---|---|---|---|---|---|

| Ochratoxin A | OTA | Phenylalanyl | Cl | H | H | H |

| This compound | OTB | Phenylalanyl | H | H | H | H |

| Ochratoxin alpha | OTα | OH | Cl | H | H | H |

Scientific Research Applications

Biochemical Interaction Studies

Recent research has focused on the interactions of OTB with human serum albumin (HSA). Fluorescence spectroscopic investigations indicate that OTB binds to HSA, affecting its rotational freedom and anisotropy values. This binding is crucial for understanding the toxicokinetics of OTB and its stability in biological systems. The association constants for OTB-HSA interactions suggest a high affinity, although less stable compared to OTA-HSA complexes .

Table 1: Binding Affinity of Ochratoxins to Human Serum Albumin

| Ochratoxin | Association Constant (L/mol) |

|---|---|

| Ochratoxin A | 3.7 × 10^6 to 4.5 × 10^7 |

| This compound | 6.0 × 10^6 |

Toxicological Research

OTB has been studied for its cytotoxic effects in vitro. Unlike OTA, which exhibits genotoxicity, OTB primarily inhibits cell division at lower concentrations without inducing DNA damage in certain assays . This distinction is vital for understanding the relative risks posed by these mycotoxins in food safety and human health.

In animal models, OTB has shown different metabolic pathways compared to OTA, leading to faster elimination from the body and less retention in kidney tissues. This property may account for the lower nephrotoxic potential of OTB observed in studies involving rats and poultry .

Table 2: Comparative Toxicity of Ochratoxins

| Mycotoxin | Toxicity Level (in vivo) | Nephrotoxicity | Metabolic Rate |

|---|---|---|---|

| Ochratoxin A | High | Significant | Slow |

| This compound | Low | Minimal | Rapid |

Applications in Biotechnology

The degradation of ochratoxins, including OTB, is a growing field of interest in biotechnology. Certain bacteria have been identified that can metabolize OTB into non-toxic forms. For instance, strains of Brevibacterium have shown promise in degrading both OTA and OTB effectively . This bioremediation potential can be harnessed for detoxifying contaminated agricultural products.

Case Study: Enzymatic Degradation of Ochratoxins

- Organism : Brevundimonas naejangsanensis

- Process : Purification and characterization of enzymes capable of degrading both OTA and OTB.

- Outcome : Significant reduction in ochratoxin levels in treated samples, demonstrating the potential for biotechnological applications in food safety .

Environmental Monitoring

OTB contamination is frequently detected in various food products such as cereals, coffee, beer, and wine. Monitoring these levels is essential for ensuring food safety. Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to quantify ochratoxins in food products effectively .

Table 3: Detection Methods for Ochratoxins

| Method | Sensitivity | Application Area |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High | Food safety monitoring |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Moderate | Screening of food products |

Mechanism of Action

Ochratoxin B exerts its toxic effects through several mechanisms:

Inhibition of Protein Synthesis: this compound interferes with ribosomal function, leading to the inhibition of protein synthesis.

Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, causing cellular damage.

DNA Adduct Formation: this compound can form adducts with DNA, leading to mutations and carcinogenesis.

Apoptosis and Necrosis: It can trigger programmed cell death (apoptosis) and necrosis through various signaling pathways

Comparison with Similar Compounds

Ochratoxin B is part of the ochratoxin family, which includes:

Ochratoxin A: The most prevalent and toxic member, containing a chlorine atom.

Ochratoxin C: An ethyl ester of Ochratoxin A.

Citrinin: Another nephrotoxic mycotoxin produced by Aspergillus and Penicillium species

Uniqueness of this compound:

Non-Chlorinated Structure: Unlike Ochratoxin A, this compound lacks a chlorine atom, which affects its toxicity and metabolic pathways.

Lower Toxicity: this compound is generally considered less toxic than Ochratoxin A but still poses significant health risks

References

Biological Activity

Ochratoxin B (OTB) is a mycotoxin produced by various species of fungi, particularly those belonging to the genera Aspergillus and Penicillium. This compound is commonly found as a contaminant in food products, particularly cereals and coffee. The biological activity of OTB is of significant concern due to its potential toxic effects on human health, including nephrotoxicity, hepatotoxicity, immunotoxicity, and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of OTB, highlighting its mechanisms of action, associated health risks, and relevant case studies.

OTB exhibits its biological activity primarily through the following mechanisms:

- Protein Synthesis Inhibition : OTB structurally resembles the amino acid phenylalanine, allowing it to inhibit enzymes that utilize phenylalanine as a substrate. This inhibition leads to disruptions in protein synthesis, affecting cellular function and viability .

- Binding Affinity : Studies have shown that OTB binds tightly to human serum albumin (HSA), forming stable complexes. This binding can influence the toxicokinetics of OTB and potentially alter its cytotoxic effects . The binding affinity of OTB towards HSA is significant but lower than that of ochratoxin A (OTA), indicating a difference in stability and interaction dynamics .

- Cytotoxic Effects : Research indicates that OTB can induce cytotoxicity in various cell lines. The presence of HSA enhances the stability of OTB complexes, which may lead to increased cellular uptake and subsequent toxicity .

Health Risks Associated with this compound

The health implications of OTB exposure are profound:

- Nephrotoxicity : OTB has been linked to kidney damage in both animal models and humans. It is suggested that chronic exposure may contribute to conditions such as Balkan endemic nephropathy (BEN), characterized by renal dysfunction and fibrosis .

- Hepatotoxicity : While OTA has been more extensively studied for its liver-related effects, emerging evidence suggests that OTB may also contribute to liver toxicity. A study indicated a strong association between ochratoxin levels and hepatocellular carcinoma (HCC) in patients, although specific data on OTB alone remains limited .

- Carcinogenic Potential : Although OTA is classified as a possible human carcinogen (Group 2B by IARC), the carcinogenic potential of OTB is less clear. However, both toxins share similar pathways in inducing cellular damage and promoting tumorigenesis .

Case Studies

Several studies have explored the impact of ochratoxins on human health:

- Hepatocellular Carcinoma Study :

- Cytotoxicity Evaluation :

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Ochratoxin B (OTB) in food and biological samples, and how do they compare in sensitivity?

- Methodological Answer : High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is widely validated for OTB detection, offering limits of detection (LOD) as low as 0.05 μg/kg in solid samples. Immunoaffinity column cleanup is critical for reducing matrix interference. Comparative studies suggest HPLC-MS/MS outperforms ELISA in specificity for structural analogs like Ochratoxin A (OTA) .

Q. How should researchers design cytotoxicity experiments for OTB, considering variables like cell line selection and exposure duration?

- Methodological Answer : Use the P-E/I-C-O framework:

- Population : Select relevant cell lines (e.g., HepG2 for hepatotoxicity, HK-2 for renal toxicity).

- Exposure : Define dose ranges based on prior in vitro studies (e.g., 0.1–50 μM).

- Comparison : Include OTA as a comparator to differentiate toxicity profiles.

- Outcome : Measure markers like mitochondrial membrane potential and caspase-3 activation. Pre-screen cell viability assays (e.g., MTT) to optimize exposure times (24–72 hours) .

Q. What are the best practices for conducting a literature review on OTB’s occurrence in food matrices?

- Methodological Answer : Use Boolean search strategies in PubMed/Web of Science:

- Query: ("this compound" OR "OTB") AND ("occurrence" OR "contamination") AND ("food" OR "cereals").

- Exclude "Ochratoxin A" using NOT operator cautiously to avoid missing co-occurrence data. Prioritize systematic reviews and EFSA reports for regional exposure patterns .

Advanced Research Questions

Q. How can researchers address challenges in distinguishing OTB’s metabolic pathways from OTA in in vivo models?

- Methodological Answer : Use isotope-labeled OTB (e.g., ¹³C-OTB) for tracer studies in rodent models. Combine LC-MS/MS with metabolomics (untargeted) to identify unique metabolites. Control for renal reabsorption differences by comparing urinary excretion rates between OTB and OTA .

Q. What statistical approaches resolve contradictions in oxidative stress data (e.g., conflicting ROS levels) across OTB studies?

- Methodological Answer : Apply meta-regression to assess heterogeneity factors (e.g., cell type, assay kits). For primary data, use multiplex assays (e.g., simultaneous measurement of SOD, GPx, and MDA) to reduce inter-experiment variability. Transparently report normalization methods (e.g., protein content vs. cell count) .

Q. How should systematic reviews synthesize fragmented data on OTB’s nephrotoxicity while mitigating publication bias?

- Methodological Answer : Follow PRISMA guidelines:

- Inclusion Criteria : Peer-reviewed studies with dose-response data.

- Risk of Bias : Use SYRCLE’s tool for animal studies.

- Synthesis : Stratify by species (rats vs. mice) and exposure route (oral vs. intraperitoneal). Perform sensitivity analyses to exclude outlier studies. Use funnel plots and Egger’s test to assess bias .

Q. What experimental designs are optimal for studying OTB’s epigenetic effects (e.g., DNA methylation) in chronic exposure models?

- Methodological Answer : Employ longitudinal rodent studies with sub-chronic dosing (≥90 days). Use bisulfite sequencing for genome-wide methylation analysis. Control for confounding factors (e.g., diet-induced methylation changes) by pairing littermates. Validate findings with in vitro models (e.g., human proximal tubule cells) .

Q. Data Presentation Guidelines

- Comparative Tables : Include columns for method (HPLC-MS/MS vs. ELISA), LOD, recovery rates, and interference risks.

- Meta-Analysis Tables : List study IDs, sample sizes, effect sizes (e.g., ROS fold-change), and quality scores.

Properties

IUPAC Name |

2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEYIVCTQUFNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4825-86-9 | |

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | Ochratoxin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.